Studies on 4-amino-N-(1-phenylethyl)benzamide (1) and its analogues demonstrated anticonvulsant activity. Modifying the 1-phenylethyl group or the 4-amino group led to decreased potency [].
Derivatives of (S)-5-nitro-N-(1-phenylethyl)pyridin-2-amine exhibit interesting nonlinear optical properties. Researchers investigated the effects of structural changes on these properties, aiming to optimize them for applications in optoelectronics [, ].
ABT-670, a benzamide derivative with a (N-oxy-2-pyridinyl)piperidine substituent, displayed potent dopamine D4 agonist activity. This compound showed potential for treating erectile dysfunction due to its improved oral bioavailability compared to earlier analogs [].
4-Methyl-2,6-bis(1-phenylethyl)phenol (KTH-13-Me), structurally similar to a natural compound, exhibited anti-proliferative and pro-apoptotic activities in various cancer cell lines. This finding suggests its potential as an anti-cancer drug [].
N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives demonstrated potent and selective inhibition of GlyT-1. These compounds increased glycine levels in the brain, making them promising candidates for treating neurological disorders [].
A study on germanium(IV) complexes with substituted benzamide ligands revealed their potential as antibacterial agents []. The presence of the metal ion enhanced the antimicrobial activity compared to the free ligands.
A diazirine derivative of etomidate, 2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, was synthesized as a photolabeling agent for studying ligand-gated ion channels. This compound retained the anesthetic properties of etomidate and effectively photolabeled nicotinic acetylcholine receptors [].
Several studies highlighted the anti-inflammatory potential of compounds containing the 1-phenylethyl group. For instance, N-methylflindersine and (-)-simulanol, isolated from Zanthoxylum integrifoliolum, showed potent inhibition of superoxide production, a key factor in inflammation []. Additionally, a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) exhibited promising anti-inflammatory effects in a mouse model of acute lung injury [].
A synthetic route for Tubastatin A, a highly selective inhibitor of histone deacetylase 6, was developed []. This compound holds therapeutic potential for various diseases, including cancer and neurodegenerative disorders.
Radiolabeled enantiomers of 3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ([125I]IBZM) were synthesized and evaluated as potential dopamine D-2 receptor imaging agents [].
Acrizanib, a VEGFR-2 inhibitor with a pyrazole core, was discovered as a potential topical ocular therapy for neovascular age-related macular degeneration [].
Bis-1,2,3-triazole derivatives synthesized from N,N′-(hexane-1,6-diyl)bis(4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide) displayed potent antioxidant and antibacterial activities []. These compounds also exhibited DNA cleavage activity, suggesting their potential as antimicrobial and anticancer agents.
Hydrogels based on sodium alginate grafted with sodium-2-acrylamido-2-methyl-1-propane sulfonate and methacrylic acid were investigated for controlled drug delivery applications [, ]. These pH- and temperature-responsive hydrogels showed promise for delivering therapeutic agents in a controlled manner.
The enantiopharmacology of 2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid (2-Me-Tet-AMPA), a potent AMPA receptor agonist, was investigated []. The (S)-enantiomer exhibited high potency and selectivity for specific AMPA receptor subtypes, making it a valuable tool for studying these receptors.
Taranabant (MK-0364), a substituted propanamide incorporating a 1-phenylethyl group, functions as a potent and selective cannabinoid-1 receptor inverse agonist []. This compound was investigated for its potential in treating obesity and metabolic disorders.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: